molecular formula C9H8N2O3 B1417691 Methyl 4-hydroxy-1H-indazole-6-carboxylate CAS No. 1408074-52-1

Methyl 4-hydroxy-1H-indazole-6-carboxylate

Cat. No. B1417691
M. Wt: 192.17 g/mol
InChI Key: HRBVTRGPRJCTQO-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It’s a type of indazole derivative, which are important heterocycles in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

Indazole derivatives have been synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “Methyl 4-hydroxy-1H-indazole-6-carboxylate” is C9H8N2O2 . The SMILES representation of the molecule is COC(=O)C1=CC2=C(C=C1)C=NN2 .


Chemical Reactions Analysis

Indazole derivatives have been involved in a wide range of chemical reactions. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-1H-indazole-6-carboxylate” has a molecular weight of 176.175 g/mol . It has a melting point of 142-144℃ . The predicted boiling point is 345.2±15.0 °C and the predicted density is 1.324±0.06 g/cm3 .

Scientific Research Applications

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

  • Pharmaceutical Research

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Organic Synthesis

    • Methyl 1H-indazole-6-carboxylate is used in organic synthesis .
    • The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .
  • Antitumor Applications

    • Indazole derivatives have found applications in the treatment of antitumor .
    • They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Anti-HIV Applications

    • Indazole derivatives have been used in the treatment of HIV .
  • Anti-Inflammatory Applications

    • Indazole derivatives have anti-inflammatory properties .
    • They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Antidepressant Applications

    • Indazole derivatives have been used as antidepressants .
  • Antimicrobial Applications

    • Indazole derivatives have antimicrobial properties .
    • They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Contraceptive Applications

    • Indazole derivatives have been used in contraceptive activities .
  • Antipyretic Applications

    • Indazole derivatives have been used as antipyretics .
  • Antioxidant Applications

    • Indazole derivatives have antioxidant properties .
  • Anti-amoebic Applications

    • Indazole derivatives have anti-amoebic properties .
  • Antihelmintic Applications

    • Indazole derivatives have been used as antihelmintics .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research will likely continue to explore the synthesis and potential applications of these compounds.

properties

IUPAC Name

methyl 4-hydroxy-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-2-7-6(4-10-11-7)8(12)3-5/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBVTRGPRJCTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701202995
Record name 1H-Indazole-6-carboxylic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1H-indazole-6-carboxylate

CAS RN

1408074-52-1
Record name 1H-Indazole-6-carboxylic acid, 4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-6-carboxylic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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